molecular formula C7H7BrHg B14134073 Benzyl(bromo)mercury CAS No. 4109-72-2

Benzyl(bromo)mercury

Cat. No.: B14134073
CAS No.: 4109-72-2
M. Wt: 371.63 g/mol
InChI Key: RTSWGGZWJRXIFD-UHFFFAOYSA-M
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Description

Benzyl(bromo)mercury is an organomercury compound characterized by the presence of a benzyl group attached to a mercury atom, which is further bonded to a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl(bromo)mercury can be synthesized through the reaction of benzylmercury chloride with bromine. The reaction typically occurs in an organic solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves the bromination of benzylmercury compounds using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is often carried out in a continuous-flow reactor to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl(bromo)mercury can undergo oxidation reactions, leading to the formation of benzylmercury oxide.

    Reduction: Reduction reactions can convert this compound to benzylmercury or other lower oxidation state compounds.

    Substitution: The bromine atom in this compound can be substituted by other nucleophiles, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Zinc amalgam or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

Benzyl(bromo)mercury has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl(bromo)mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the high affinity of mercury for thiol groups, which are commonly found in cysteine residues of proteins .

Comparison with Similar Compounds

    Benzylmercury chloride: Similar structure but with a chlorine atom instead of bromine.

    Benzylmercury iodide: Contains an iodine atom instead of bromine.

    Phenylmercury bromide: Contains a phenyl group instead of a benzyl group.

Uniqueness: Benzyl(bromo)mercury is unique due to its specific reactivity and the presence of both a benzyl group and a bromine atom.

Properties

CAS No.

4109-72-2

Molecular Formula

C7H7BrHg

Molecular Weight

371.63 g/mol

IUPAC Name

benzyl(bromo)mercury

InChI

InChI=1S/C7H7.BrH.Hg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1

InChI Key

RTSWGGZWJRXIFD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[Hg]Br

Origin of Product

United States

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